4-Nitro-1H-pyrazole-3-carboxamide
Overview
Description
4-Nitro-1H-pyrazole-3-carboxamide is a chemical compound with the formula C₄H₄N₄O₃ . It is a type of pyrazole, which is a class of azoles that are found in naturally occurring compounds .
Synthesis Analysis
The synthesis of 4-Nitro-1H-pyrazole-3-carboxamide involves coupling p-nitrobenzoic acid with the corresponding amines . The cyclocondensation of the diketones with hydrazine takes place at ambient temperature in N, N -dimethylacetamide, in an acid medium, to give the corresponding pyrazoles .Molecular Structure Analysis
The molecular structure of 4-Nitro-1H-pyrazole-3-carboxamide consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The molecular weight of this compound is 156.10 g/mol .Chemical Reactions Analysis
The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .Physical And Chemical Properties Analysis
4-Nitro-1H-pyrazole-3-carboxamide has a density of 1.7±0.1 g/cm³, a boiling point of 460.5±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has a topological polar surface area of 118 Ų .Scientific Research Applications
Application in Medicinal Chemistry
- Specific Scientific Field : Medicinal Chemistry, specifically in the treatment of Acute Myeloid Leukemia (AML) .
- Summary of the Application : 4-Nitro-1H-pyrazole-3-carboxamide derivatives have been synthesized and studied for their activity against Acute Myeloid Leukemia (AML). The Fms-like receptor tyrosine kinase 3 (FLT3) has been identified as a promising target for the treatment of AML .
- Methods of Application or Experimental Procedures : The structure of FN-1501, a potent FLT3 inhibitor, was modified to design and synthesize 24 novel 1H-pyrazole-3-carboxamide derivatives .
- Results or Outcomes : One of the synthesized compounds, referred to as compound 8t, showed strong activity against FLT3 (IC50: 0.089 nM) and CDK2/4 (IC50: 0.719/0.770 nM), which is more efficient than FN-1501 (FLT3, IC50: 2.33 nM; CDK2/4, IC50: 1.02/0.39 nM). Compound 8t also showed excellent inhibitory activity against a variety of FLT3 mutants (IC50 < 5 nM), and potent anti-proliferative effect within the nanomolar range on acute myeloid leukemia (MV4-11, IC50: 1.22 nM) .
Application in Biomedical Research
- Specific Scientific Field : Biomedical Research, specifically in the synthesis of 1H-Pyrazolo[3,4-b]pyridines .
- Summary of the Application : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
- Methods of Application or Experimental Procedures : The synthetic methods used for their synthesis start from both a preformed pyrazole .
- Results or Outcomes : The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6 .
Application in Biomedical Research
- Specific Scientific Field : Biomedical Research, specifically in the synthesis of 1H-Pyrazolo[3,4-b]pyridines .
- Summary of the Application : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . This review will cover the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole .
- Methods of Application or Experimental Procedures : The synthetic methods used for their synthesis start from both a preformed pyrazole .
- Results or Outcomes : The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6 .
Safety And Hazards
Future Directions
Pyrazoles, including 4-Nitro-1H-pyrazole-3-carboxamide, are considered privileged scaffolds in medicinal chemistry due to their extensive therapeutic profile . They are gaining more attention in the field of medicinal chemistry and have potential for further development as powerful anti-tumor agents for various human cancers .
properties
IUPAC Name |
4-nitro-1H-pyrazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3/c5-4(9)3-2(8(10)11)1-6-7-3/h1H,(H2,5,9)(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHOGXCJBBYKOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-1H-pyrazole-3-carboxamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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